3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with nitro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction is carried out under reflux conditions, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst in ethanol at ambient pressure and 25°C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative of the pyrazolo[1,5-a]pyrimidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Material Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: Similar compounds are used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
2445790-45-2 |
---|---|
Molecular Formula |
C7H7F3N4O2 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
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